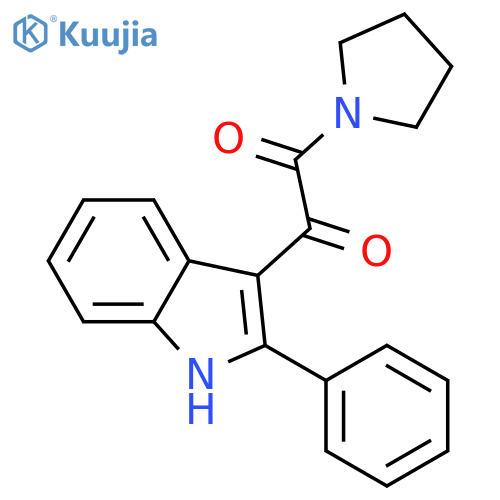Cas no 4747-41-5 (1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione)

4747-41-5 structure
商品名:1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione
CAS番号:4747-41-5
MF:C20H18N2O2
メガワット:318.369124889374
MDL:MFCD02102455
CID:3992902
1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione 化学的及び物理的性質
名前と識別子
-
- Pyrrolidine, 1-[oxo(2-phenyl-1H-indol-3-yl)acetyl]-
- 1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione
-
- MDL: MFCD02102455
1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 1R-1017-0.5G |
1-(2-phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione |
4747-41-5 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-1017-5G |
1-(2-phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione |
4747-41-5 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| Matrix Scientific | 171330-500mg |
1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione |
4747-41-5 | 500mg |
$918.00 | 2023-09-09 | ||
| Key Organics Ltd | 1R-1017-1MG |
1-(2-phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione |
4747-41-5 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Matrix Scientific | 171330-5g |
1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione |
4747-41-5 | 5g |
$7343.00 | 2023-09-09 | ||
| A2B Chem LLC | AI74861-5mg |
1-(2-phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione |
4747-41-5 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI74861-10mg |
1-(2-phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione |
4747-41-5 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| Key Organics Ltd | 1R-1017-10MG |
1-(2-phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione |
4747-41-5 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| abcr | AB299434-1 g |
1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione, 90%; . |
4747-41-5 | 90% | 1g |
€1312.80 | 2023-04-26 | |
| Matrix Scientific | 171330-1g |
1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione |
4747-41-5 | 1g |
$1836.00 | 2023-09-09 |
1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione 関連文献
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
4747-41-5 (1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione) 関連製品
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4747-41-5)1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione

清らかである:99%
はかる:1g
価格 ($):550.0